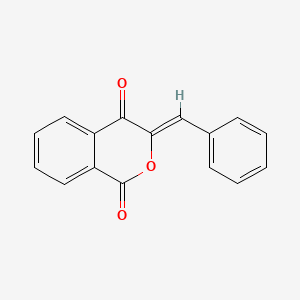

3-Benzylideneisochroman-1,4-dione

Description

Contextualization within Heterocyclic Chemistry and Related Structural Scaffolds

Isochroman-1,4-diones as Core Structures

The foundational scaffold of 3-benzylideneisochroman-1,4-dione (B1149678) is the isochroman-1,4-dione (B1610725) moiety. This bicyclic system consists of a benzene (B151609) ring fused to a six-membered heterocyclic ring containing an oxygen atom and two carbonyl groups at positions 1 and 4. The isochroman-1,4-dione structure, with the chemical formula C₉H₆O₃, is a key building block in the synthesis of more complex heterocyclic compounds. chemscene.com Its inherent reactivity, governed by the presence of the lactone and ketone functionalities, makes it a versatile starting material for a variety of chemical transformations.

Chromone (B188151) and Isocoumarin (B1212949) Derivatives as Related Motifs

Structurally related to isochroman-1,4-diones are the well-known chromone and isocoumarin derivatives. These compounds are widely distributed in nature, particularly in plants and fungi, and have been the subject of extensive research due to their diverse biological activities. researchgate.net Chromones feature a benzene ring fused to a γ-pyrone ring, while isocoumarins possess a 1H-2-benzopyran-1-one core.

The structural similarities and differences between these motifs and this compound are noteworthy. While all share a fused benzene ring system, the arrangement of the heteroatom and carbonyl groups within the heterocyclic ring distinguishes them. These subtle structural variations can lead to significant differences in their chemical reactivity and biological profiles. For instance, various chromone and isocoumarin derivatives have been isolated from natural sources and have demonstrated a range of biological effects, including antibacterial and antioxidant properties. nih.gov The study of these related motifs provides a valuable framework for predicting the potential reactivity and biological significance of novel structures like this compound.

Properties

IUPAC Name |

(3Z)-3-benzylideneisochromene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCIWVMRMBVNNX-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance in Organic Synthesis and Medicinal Chemistry

Established Synthetic Routes to this compound

The formation of this compound is most directly achieved through the condensation of a pre-formed isochroman-1,4-dione with an aromatic aldehyde. Alternative strategies can be envisioned starting from derivatives of o-acetylbenzoic acid.

Condensation Reactions of Isochroman-1,4-diones with Aldehydes

A primary and well-established method for the synthesis of this compound is the Knoevenagel condensation of isochroman-1,4-dione with benzaldehyde. researchgate.netwikipedia.orgmdpi.com This reaction involves the nucleophilic addition of the active methylene (B1212753) group at the C-3 position of the isochroman-1,4-dione to the carbonyl group of benzaldehyde, followed by a dehydration step to yield the α,β-unsaturated ketone product. wikipedia.org

The reaction is typically carried out in a suitable solvent and is catalyzed by a base. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

The catalytic system employed plays a crucial role in facilitating the Knoevenagel condensation. While various bases can be used, a common and effective system involves the use of ammonium (B1175870) acetate (B1210297) in acetic acid.

Ammonium acetate serves as a weak base, which is often sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The acetic acid acts as a co-catalyst and solvent, creating a buffered reaction medium. This system is known to be effective in various condensation reactions, including the synthesis of pyridines and other heterocyclic compounds.

The general mechanism for the ammonium acetate/acetic acid-catalyzed Knoevenagel condensation is outlined below:

Formation of the Enolate: The acetate ion, from the dissociation of ammonium acetate, acts as a base to deprotonate the active methylene group at the C-3 position of isochroman-1,4-dione, forming an enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

Protonation: The resulting alkoxide is protonated by acetic acid to form a β-hydroxy ketone intermediate.

Dehydration: This intermediate undergoes dehydration, facilitated by the acidic medium, to yield the final this compound product.

| Catalyst System | Role of Components | Advantages |

| Ammonium Acetate/Acetic Acid | Ammonium Acetate: Weak base, source of acetate ions. Acetic Acid: Co-catalyst, solvent, proton source. | Mild reaction conditions, minimizes side reactions like self-condensation. |

Synthesis from o-Acetylbenzoic Acid Derivatives

An alternative conceptual approach to this compound involves the use of o-acetylbenzoic acid derivatives as starting materials. This strategy would necessitate the formation of the isochroman-1,4-dione ring system as a key step. A plausible, though not explicitly documented, route could involve a palladium-catalyzed Heck coupling reaction to construct a key precursor.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In a hypothetical synthesis of a precursor to isochroman-1,4-dione, an o-halobenzoic acid derivative could be coupled with a suitable acrylic acid derivative.

For instance, the Heck coupling of methyl 2-bromobenzoate (B1222928) with methyl acrylate (B77674) could, in principle, yield a diester precursor. Subsequent intramolecular cyclization and further functional group manipulations would be required to form the isochroman-1,4-dione ring.

Hypothetical Heck Coupling Route:

| Reactant 1 | Reactant 2 | Catalyst | Base | Potential Product |

| Methyl 2-bromobenzoate | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Methyl 2-(2-methoxycarbonylvinyl)benzoate |

This resulting product would then need to undergo cyclization to form the heterocyclic ring, a step that would require careful consideration of reaction conditions.

Synthesis of Isochroman-1,4-dione Precursors

The availability of the starting material, isochroman-1,4-dione, is critical for the condensation route. The synthesis of this precursor has been a subject of chemical investigation. rsc.org

Preparation from Benzoic Acid Lactols and Bromomethyl Lactols

The synthesis of the isochroman-1,4-dione core can be approached from precursors such as appropriately substituted benzoic acids. A key intermediate in such a synthesis would be 2-carboxyphenylacetic acid. The cyclization of this dicarboxylic acid or its derivatives can lead to the formation of the desired heterocyclic dione (B5365651).

While the direct synthesis from benzoic acid lactols or bromomethyl lactols is not extensively detailed in readily available literature, one can infer a synthetic pathway based on established organic reactions. For example, the cyclization of a derivative of 2-carboxyphenylacetic acid, such as its acid chloride, could be a viable method to form the anhydride-like lactone of the isochroman-1,4-dione.

A historical synthesis of isochroman-1,3-diones involved the ozonolysis of 2-benzylidene-3-methyl-7-hydroxy-indanone, followed by decomposition of the resulting ozonide. tandfonline.com This suggests that ring-opening of an existing cyclic system followed by re-cyclization is a plausible strategy for forming the isochroman (B46142) dione skeleton.

Novel Synthetic Approaches for Derivatives and Analogs

The development of novel synthetic routes has expanded the accessible chemical space around the this compound framework, enabling the creation of a diverse library of derivatives and analogs.

1,3-Dipolar Cycloaddition Reactions (e.g., with Benzadoximes)

1,3-Dipolar cycloadditions are powerful, convergent reactions for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.orgnih.gov The reaction of a 1,3-dipole with an alkyne can lead to the formation of aromatic five-membered rings. wikipedia.org For instance, the reaction between a nitrile oxide and an alkyne produces an isoxazole. youtube.com Similarly, azomethine imines react with alkynes to yield pyrazoles. youtube.com These cycloaddition strategies are highly valued for their ability to generate complex molecular architectures in a single step, often with high regioselectivity and stereoselectivity. researchgate.netbeilstein-journals.org The versatility of this reaction has made it a cornerstone in the synthesis of various heterocyclic compounds. researchgate.net

Tandem Cascade Annulation Processes

Tandem cascade annulation reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation. These processes often involve a sequence of reactions, such as Michael additions followed by intramolecular cyclizations, to rapidly build up the desired molecular framework. rsc.org For example, a double 1,4-conjugate addition/intramolecular annulation cascade has been developed for the synthesis of dibenzofurans. nih.gov This strategy allows for the efficient assembly of structurally diverse compounds. nih.gov Gold(I)-catalyzed tandem cyclopropanation/hydroarylation has been used to produce benzonorcaradienes. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for the formation of cyclic structures, including the isochroman ring system. These reactions can be promoted by various catalysts, including transition metals like palladium. encyclopedia.pub For instance, the Heck reaction, a palladium-catalyzed process, has been utilized to synthesize fused tricyclic indole (B1671886) skeletons through an intramolecular pathway. encyclopedia.pub This method is valued for its ability to form C-C bonds under relatively mild conditions. Another powerful method is the Larock indole synthesis, which can be adapted for intramolecular applications to construct tricyclic indoles. encyclopedia.pub

Electrochemical Cross-Coupling Methods for Isochroman Derivatives

Electrochemical methods provide a green and efficient alternative for the synthesis of isochroman derivatives. These reactions avoid the need for chemical oxidants and often proceed under mild conditions. nih.gov Electrochemical cross-coupling reactions have been successfully employed for the α-C(sp3)–H/N–H coupling of isochromans with azoles, yielding products in moderate to excellent yields without the need for catalysts or external oxidants. mdpi.com This approach has also been extended to the cross-coupling of isochromans with alcohols and unactivated ketones. nih.govnih.gov The direct activation of the C(sp3)-H bond adjacent to the oxygen atom in the isochroman ring is a key feature of this methodology. nih.gov

Table 1: Examples of Electrochemical Cross-Coupling Reactions of Isochromans

| Isochroman Derivative | Coupling Partner | Product | Yield (%) | Reference |

| Isochroman | 1H-Indazole | 1-(Isochroman-1-yl)-1H-indazole | 88 | mdpi.com |

| Isochroman | 4-Methoxy-1H-indazole | 1-(Isochroman-1-yl)-4-methoxy-1H-indazole | 63 | mdpi.com |

| Isochroman | 6-Fluoro-1H-indazole | 6-Fluoro-1-(isochroman-1-yl)-1H-indazole | 96 | mdpi.com |

| Isochroman | 4-Chloro-1H-indazole | 4-Chloro-1-(isochroman-1-yl)-1H-indazole | 99 | mdpi.com |

| Isochroman | Various Alcohols | α-Alkoxy isochroman derivatives | Moderate to High | nih.gov |

| Isochroman | Unactivated Ketones | α-Substituted isochromans | Not specified | nih.gov |

Stereochemical Considerations in Synthesis

The synthesis of this compound and its analogs often involves the creation of one or more stereocenters. Therefore, controlling the stereochemical outcome of the reaction is of paramount importance. The (E/Z)-configuration of the benzylidene double bond is a key stereochemical feature. The choice of synthetic methodology, reaction conditions, and the nature of the substituents can all influence the stereoselectivity of the reaction. For instance, in 1,3-dipolar cycloadditions, the stereochemistry of the starting dipolarophile is often transferred to the product. wikipedia.org Careful consideration and control of these factors are essential for obtaining the desired stereoisomer with high purity.

Chemical Transformations and Reaction Pathways of 3 Benzylideneisochroman 1,4 Dione

Rearrangement Reactions

3-Benzylideneisochroman-1,4-dione (B1149678) undergoes several notable rearrangement reactions, leading to the formation of important classes of compounds such as naphthoquinones and indolonaphthoquinones.

Conversion to Naphthoquinone Derivatives

One of the most significant transformations of this compound is its rearrangement to form 2-hydroxy-3-phenyl-1,4-naphthoquinone. This conversion is a key step in the synthesis of various naphthoquinone derivatives, which are known for their biological activities. nih.gov The reaction proceeds through a series of intramolecular steps, ultimately yielding the stable naphthoquinone scaffold. wikipedia.org

The mechanism of this rearrangement has been a subject of detailed study. It is proposed that the reaction proceeds through the formation of a benzoic acid ester intermediate. This intermediate is formed by the cleavage of the isochromanone ring, followed by a series of electronic and atomic reorganizations. The final step involves the aromatization of the newly formed ring system to yield the thermodynamically stable 2-hydroxy-3-phenyl-1,4-naphthoquinone. nih.gov

Formation of Indolonaphthoquinones

In addition to the formation of simple naphthoquinones, this compound can also be converted into more complex heterocyclic structures such as indolonaphthoquinones. nih.gov This transformation typically involves a multi-step process, often initiated by a reaction with a nitrogen-containing nucleophile. The resulting intermediate then undergoes an intramolecular cyclization and subsequent rearrangement to form the fused indole-naphthoquinone system.

Cycloaddition Reactions Leading to Spiro Compounds

This compound can participate in cycloaddition reactions to form spiro compounds. researchgate.netbeilstein-journals.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole across the exocyclic double bond of the this compound. This leads to the formation of a five-membered heterocyclic ring spiro-fused to the isochromanone core. researchgate.net The regioselectivity and stereoselectivity of these reactions are often high, providing a powerful tool for the synthesis of complex spirocyclic architectures. beilstein-journals.orgnih.gov

Nucleophilic Addition and Reduction Reactions

The carbonyl groups and the exocyclic double bond of this compound are susceptible to nucleophilic attack. This reactivity allows for a variety of functional group transformations, including reduction reactions.

Hydrogenation and Hydride Reductions

The carbonyl groups of this compound can be selectively reduced using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgochemacademy.comchemistrysteps.com NaBH₄ is a milder reducing agent and typically reduces the ketone at the 4-position to a secondary alcohol. youtube.comsaskoer.ca In contrast, the more powerful LiAlH₄ can reduce both the ketone and the lactone carbonyl groups, leading to the formation of a diol. libretexts.orgochemacademy.comsaskoer.ca The exocyclic double bond can also be reduced under catalytic hydrogenation conditions, typically using a metal catalyst such as palladium or platinum.

Table 1: Summary of Chemical Transformations

| Reaction Type | Reactant(s) | Product(s) |

|---|---|---|

| Rearrangement | This compound | 2-Hydroxy-3-phenyl-1,4-naphthoquinone |

| Rearrangement | This compound, Nitrogen nucleophile | Indolonaphthoquinone |

| Cycloaddition | This compound, 1,3-Dipole | Spiro compound |

| Reduction | This compound, NaBH₄ | 3-Benzylidene-4-hydroxyisochroman-1-one |

| Reduction | This compound, LiAlH₄ | Diol |

Ring Opening Transformations (e.g., Hydrolysis leading to o-(α-Hydroxycinnamoyl)benzoic Acid)

The isochroman-1,4-dione (B1610725) core is susceptible to cleavage under specific conditions. A notable transformation in this category is the hydrolysis of the lactone ring. While specific documented examples of the direct hydrolysis of this compound to o-(α-hydroxycinnamoyl)benzoic acid are not extensively detailed in readily available literature, the fundamental reactivity of related isochromanone systems suggests this pathway is chemically plausible.

The reaction would likely proceed via nucleophilic attack of a hydroxide (B78521) ion at the ester carbonyl (C-1). This would lead to the opening of the lactone ring, initially forming a carboxylate and an enolate or a related unsaturated intermediate. Subsequent protonation during acidic workup would yield the corresponding carboxylic acid and the α-hydroxy group at the benzylic position, resulting in the formation of o-(α-hydroxycinnamoyl)benzoic acid. The proposed transformation is depicted below:

Table 1: Proposed Hydrolysis of this compound

| Reactant | Reagents | Proposed Product |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | o-(α-Hydroxycinnamoyl)benzoic Acid |

Further research is required to delineate the specific reaction conditions, such as temperature and reaction time, that would optimize the yield of this ring-opened product.

Functionalization at the Exocyclic Double Bond

The exocyclic double bond in this compound represents a prime site for functionalization, allowing for the introduction of new atoms and functional groups. This reactivity is characteristic of α,β-unsaturated carbonyl compounds.

One of the fundamental reactions is the addition of halogens, such as bromine (Br₂), across the double bond. This electrophilic addition would be expected to proceed via a bromonium ion intermediate, leading to the formation of a vicinal dibromide. The expected product would be 3-(α,β-dibromobenzyl)isochroman-1,4-dione . The reaction is anticipated to occur readily upon treatment of the starting material with a solution of bromine in an inert solvent like carbon tetrachloride. google.comclockss.orgresearchgate.net The stereochemical outcome of this addition (syn or anti) would depend on the specific reaction conditions and the influence of the adjacent chiral center, if any.

Table 2: Proposed Bromination of this compound

| Reactant | Reagent | Proposed Product |

| This compound | Br₂ in CCl₄ | 3-(α,β-dibromobenzyl)isochroman-1,4-dione |

This transformation serves as a gateway to further derivatization, as the resulting dibromide can undergo subsequent elimination or substitution reactions to introduce further complexity into the molecular structure.

Other Derivatization Strategies

Beyond ring-opening and double bond functionalization, this compound can undergo various other derivatization reactions, primarily involving nucleophilic attack at the electrophilic centers of the molecule.

A significant derivatization pathway involves the reaction with primary amines. researchgate.net In this reaction, the primary amine can act as a nucleophile, attacking the carbonyl group and potentially leading to the formation of a new heterocyclic system. For instance, reaction with primary amines like benzylamine (B48309) could result in the formation of 2-substituted-3-benzylidene-2,3-dihydro-1H-isoindol-1-ones . researchgate.net This transformation would involve a complex sequence of reactions, likely initiated by a Michael addition of the amine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration, ultimately converting the isochroman-1,4-dione scaffold into an isoindolinone core. The synthesis of such isoindolinone derivatives is of considerable interest due to their prevalence in biologically active compounds.

Table 3: Proposed Reaction with Primary Amines

| Reactant | Reagent | Proposed Product Class |

| This compound | Primary Amine (e.g., R-NH₂) | 2-Substituted-3-benzylidene-2,3-dihydro-1H-isoindol-1-ones |

The specific outcome of these reactions can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature, offering a rich field for further investigation and the discovery of novel molecular architectures.

Structure Activity Relationship Sar Studies for 3 Benzylideneisochroman 1,4 Dione and Its Analogs

Methodologies for SAR Elucidation

The elucidation of SAR for 3-benzylideneisochroman-1,4-dione (B1149678) analogs relies on a combination of advanced synthetic and screening techniques. These methodologies enable the rapid generation and evaluation of diverse chemical libraries to identify promising candidates.

Combinatorial chemistry has emerged as a powerful tool for accelerating drug discovery by enabling the synthesis of large, diverse libraries of compounds for high-throughput screening. This approach allows for the systematic exploration of the chemical space around the this compound scaffold. Mixture-based synthetic combinatorial libraries, for instance, permit the evaluation of millions of compounds through the testing of a significantly smaller number of samples. nih.gov This method has been successfully used to identify novel antibacterial agents by screening libraries against various pathogens. nih.gov

In the context of this compound, a combinatorial approach would involve the synthesis of a library of analogs with diverse substituents on the benzylidene and isochroman (B46142) rings. For example, different aromatic aldehydes can be condensed with a substituted homophthalic anhydride (B1165640) to generate a variety of 3-benzylideneisochroman-1,4-diones. The use of solid-phase or liquid-phase synthesis techniques can further streamline this process, allowing for the efficient production and purification of the compound library. oncodesign-services.commdpi.com The subsequent screening of this library against a specific biological target can rapidly provide initial SAR data, highlighting promising areas for further optimization.

A hypothetical combinatorial library design for this compound analogs could involve variations at the R1 and R2 positions, as illustrated in the table below.

| Scaffold | R1 Substituents (on Benzylidene Ring) | R2 Substituents (on Isochroman Ring) |

| This compound | -H, -F, -Cl, -Br, -CH3, -OCH3, -NO2 | -H, -Cl, -OCH3, -N(CH3)2 |

This table illustrates a potential combinatorial library design for exploring the SAR of this compound analogs. The systematic variation of substituents at the R1 and R2 positions allows for a comprehensive evaluation of their impact on biological activity.

Fragment-based drug discovery (FBDD) offers an alternative and complementary approach to traditional high-throughput screening. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov These initial hits, although often weakly binding, provide a starting point for the development of more potent and selective inhibitors through a process of fragment growing, linking, or merging. nih.govnih.gov

For this compound, an FBDD approach could involve identifying fragments that bind to specific pockets of a target protein. For instance, a fragment corresponding to the substituted benzylidene portion and another corresponding to the isochroman-1,4-dione (B1610725) core could be identified through biophysical screening methods such as differential scanning fluorimetry (DSF), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. nih.gov These fragments can then be linked together or grown to create a larger, more potent molecule that incorporates the key binding interactions of the initial fragments. This strategy has been successfully employed in the design of inhibitors for various targets, including enzymes implicated in cancer and infectious diseases. nih.govnih.gov

The "Rule of Three" is often used to guide the selection of fragments for screening libraries:

Molecular weight ≤ 300 Da

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

cLogP ≤ 3

Number of rotatable bonds ≤ 3

Polar surface area ≤ 60 Ų nih.gov

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The electronic properties of substituents on the benzylidene ring can significantly impact the biological activity of this compound analogs. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the molecule, influencing its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other non-covalent interactions with a target protein. For example, in a study of YC-1 analogs, the introduction of a fluoro or cyano group at the ortho position of the benzyl (B1604629) ring led to improved inhibitory activity. nih.gov

The following table summarizes the potential effects of different substituents on the biological activity of this compound analogs, based on general principles of medicinal chemistry.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

| -F, -Cl, -Br | Electron-withdrawing | Small to moderate | Can enhance binding through halogen bonding and alter lipophilicity. |

| -CH3, -C2H5 | Electron-donating | Moderate | Can fill hydrophobic pockets and improve van der Waals interactions. |

| -OCH3, -OC2H5 | Electron-donating | Moderate to large | Can act as hydrogen bond acceptors and influence conformation. |

| -NO2 | Strong electron-withdrawing | Moderate | Can act as a hydrogen bond acceptor and significantly alter electronic properties. |

| -CF3 | Strong electron-withdrawing | Moderate to large | Can increase lipophilicity and metabolic stability. |

This table provides a general overview of how different substituents might influence the biological activity of this compound analogs through their electronic and steric properties.

Stereoisomerism is another critical factor in the biological activity of chiral compounds. Different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological profiles, as they interact differently with chiral biological macromolecules such as proteins and nucleic acids. The stereochemistry of a molecule can affect its binding to a target, its metabolic stability, and its potential for off-target effects. researchgate.net In a study of 4-phenylchroman analogues, the cis isomer was found to be more potent than the trans isomer, highlighting the importance of stereochemistry for optimal biological activity. rsc.org For this compound analogs that possess stereocenters, the determination of the absolute configuration and the evaluation of the biological activity of individual stereoisomers are essential for a comprehensive SAR understanding.

Conformational Dynamics and Their Influence on Biological Recognition

The biological activity of a molecule is not solely determined by its static three-dimensional structure but also by its conformational dynamics. Molecules in solution exist as an ensemble of interconverting conformers, and the ability to adopt a specific conformation that is complementary to the binding site of a biological target is crucial for recognition and binding.

The conformational flexibility of the this compound scaffold and its side chains can be influenced by the nature of the substituents. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and computational methods like molecular dynamics simulations can be used to study the conformational preferences of these molecules in solution. mdpi.com Understanding the conformational landscape of these analogs can provide insights into the bioactive conformation and guide the design of more rigid analogs that are pre-organized for optimal binding. For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives revealed that the introduction of a fluorine atom significantly altered the predominant conformer in solution, which could be linked to their anticancer activities. mdpi.com By understanding how substituents affect the conformational dynamics of the this compound core, it may be possible to design molecules with improved biological recognition and, consequently, enhanced therapeutic efficacy.

Conformational Analysis in Solution and Solid State

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in how it interacts with biological targets. The conformation of a molecule can differ between its solid state and when it is in solution, which can have significant implications for its biological activity.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the analysis of structurally related compounds. For instance, studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share a conjugated system, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations to determine their predominant conformers in solution. mdpi.com Such techniques could be instrumental in elucidating the conformational preferences of this compound. Understanding the planarity of the benzylidene moiety relative to the isochroman-1,4-dione core and the rotational barriers of the phenyl group are critical aspects that would be investigated.

In the solid state, X-ray crystallography would be the definitive method to establish the precise three-dimensional structure. This information is invaluable for computational modeling and understanding intermolecular interactions within a crystal lattice, which can provide clues about its physical properties like solubility and stability.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (the "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Scaffold hopping and bioisosteric replacement are two powerful strategies employed in this process.

Scaffold hopping involves replacing the core molecular framework of a lead compound with a structurally different but functionally equivalent scaffold. nih.govnih.gov This innovative approach can lead to the discovery of novel chemical entities with improved properties or a more favorable intellectual property position. nih.gov For this compound, a scaffold hopping strategy might involve replacing the isochroman-1,4-dione core with other heterocyclic systems that can maintain the crucial spatial orientation of the key pharmacophoric features. The goal is to mimic the biological activity of the original scaffold while potentially improving other characteristics. nih.gov

Bioisosteric replacement is a more subtle modification strategy that involves substituting an atom or a group of atoms in the lead compound with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. spirochem.comnih.govresearchgate.net This technique is widely used to fine-tune the properties of a lead compound. nih.govresearchgate.net In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For example, the phenyl ring of the benzylidene group could be replaced with other aromatic or heteroaromatic rings to explore different electronic and steric interactions with the biological target. nih.gov Similarly, the oxygen atom in the isochromanone ring could be replaced with sulfur or nitrogen to modulate the compound's physicochemical properties.

The table below illustrates hypothetical examples of bioisosteric replacements for the phenyl ring in this compound, a common strategy in drug design. nih.gov

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | Pyridyl | Introduce hydrogen bond acceptors/donors, alter polarity. |

| Phenyl | Thienyl | Modify lipophilicity and metabolic stability. |

| Phenyl | Cyclohexyl | Remove aromaticity, increase saturation. |

| Phenyl | Bicyclo[1.1.1]pentane | Introduce a rigid, non-planar scaffold to explore new chemical space. |

This table presents theoretical examples of bioisosteric replacements and does not represent actual experimental data for this compound.

The successful application of these strategies relies heavily on a deep understanding of the SAR of the lead compound. By systematically exploring the chemical space around the this compound scaffold, medicinal chemists can design and synthesize new analogs with enhanced therapeutic potential.

Mechanistic Investigations of Biological Interactions Involving 3 Benzylideneisochroman 1,4 Dione Derivatives

Molecular Targets and Pathway Modulation

Derivatives of 3-benzylideneisochroman-1,4-dione (B1149678) exert their biological effects by engaging with and altering the function of critical biomolecules. These interactions can lead to the inhibition of essential enzymes or the disruption of fundamental cellular processes, forming the basis of their therapeutic potential.

α-Glucosidase Inhibition: α-Glucosidase is a crucial enzyme located on the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. scielo.bryoutube.com The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. scielo.brnih.gov While direct studies on this compound are limited, related heterocyclic structures such as chalcones and thiazolidine-2,4-diones have shown potent α-glucosidase inhibitory activity. scielo.brnih.gov The mechanism of inhibition is often of a mixed competitive and non-competitive type. scielo.br Inhibitors bind to the enzyme, sometimes through hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, preventing the substrate from binding and being hydrolyzed. scielo.br This action effectively lowers the rate of glucose absorption into the bloodstream. youtube.com

Serine Protease Inhibition: Serine proteases are a large family of enzymes characterized by a key serine residue in their active site, which is part of a "catalytic triad" including histidine and aspartate. youtube.comyoutube.com These enzymes play vital roles in processes ranging from digestion to blood clotting and are targets for various diseases. youtube.com The inhibition mechanism involves the inhibitor molecule mimicking the natural substrate and forming a stable, often covalent, bond with the active site serine. youtube.com This acylation step deactivates the enzyme, preventing it from cleaving its target peptide bonds. youtube.com Dione-containing structures, such as 1,3-diazetidine-2,4-diones, have been identified as effective scaffolds for potent and selective serine protease inhibitors. nih.gov

Protein Kinase Inhibition (DYRK1A/CLK1/CLK4/Haspin): Protein kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govalzdiscovery.org Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are involved in neurodevelopment and pre-mRNA splicing, making them attractive therapeutic targets. nih.govresearchgate.net Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the active site of the kinase to block its phosphorylating activity. nih.gov Various heterocyclic scaffolds have been developed as potent inhibitors of DYRK1A and CLK1, demonstrating that this class of compounds can effectively target these enzymes. nih.govresearchgate.net The development of selective inhibitors for kinases like DYRK1A remains a challenge due to the conserved nature of the ATP-binding site across the kinase family. alzdiscovery.org

A primary mechanism for the antineoplastic activity of compounds related to the isochroman (B46142) scaffold is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport.

Tubulin Polymerization Inhibition: Derivatives based on isochromene and related scaffolds have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine (B1669291) binding site. By binding to β-tubulin, these agents prevent the formation of the α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network leads to a cascade of cellular events.

Cell Proliferation and Apoptosis: The failure to form a functional mitotic spindle due to tubulin polymerization inhibition causes the cell cycle to arrest, most commonly in the G2/M phase. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death. This potent antimitotic and pro-apoptotic activity is a hallmark of many tubulin-targeting agents and a key mechanism for their anticancer effects.

Antimicrobial Activity Mechanisms

The structural features of this compound derivatives also confer antimicrobial properties. The mechanisms are varied and can involve direct interaction with bacterial cell structures or inhibition of essential metabolic pathways.

The antimicrobial action of many heterocyclic compounds involves compromising the integrity of the bacterial cell envelope. This can occur through several mechanisms:

Membrane Disruption: Compounds can integrate into the bacterial cell membrane's lipid bilayer. This integration disrupts the packing of phospholipids, increases membrane fluidity, and can lead to the formation of pores or channels. mdpi.comresearchgate.net The resulting leakage of essential intracellular components and dissipation of the membrane potential can be lethal to the bacterium. nih.gov

Enzyme Inhibition: These derivatives can penetrate the cell and inhibit essential bacterial enzymes. For example, flavonoids have been shown to inhibit bacterial DNA gyrase and ATP-synthase. nih.gov Other heterocyclic compounds act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids, thereby halting bacterial growth and replication.

Efflux Pump Inhibition: Some bacteria develop resistance by using efflux pumps to expel antimicrobial agents. Certain compounds can inhibit these pumps, restoring the efficacy of antibiotics that would otherwise be removed from the cell. nih.gov

Derivatives of related heterocyclic structures have shown significant promise against Mycobacterium tuberculosis, the causative agent of tuberculosis, including non-replicating or "dormant" bacilli. A key target identified in mycobacteria is the mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasm for the construction of the unique and protective mycobacterial outer membrane. Inhibition of MmpL3 disrupts this crucial process, leading to cell death. Resistance to compounds targeting MmpL3 often arises from mutations within the mmpL3 gene.

Antineoplastic Activity Mechanisms

The antineoplastic activity of this compound derivatives is largely a consequence of the cellular disruptions detailed previously. The primary mechanism is the induction of cell cycle arrest and apoptosis in cancerous cells.

The inhibition of tubulin polymerization stands out as a central antineoplastic mechanism. By preventing the formation of the mitotic spindle, these compounds effectively halt cell division (mitotic arrest), a process to which rapidly dividing cancer cells are particularly sensitive. This arrest subsequently activates apoptotic pathways, leading to the selective elimination of tumor cells. Furthermore, some related dione (B5365651) derivatives have been shown to inhibit key enzymes in the de novo purine (B94841) synthesis pathway, such as IMP dehydrogenase. This action depletes the building blocks necessary for DNA and RNA synthesis, further contributing to the inhibition of cell proliferation. The combination of potent anti-proliferative and pro-apoptotic activities makes this class of compounds a subject of significant interest in the development of new anticancer therapies. nih.gov

Receptor Agonism/Antagonism Mechanisms

Investigations into isochromanone derivatives, which are structurally related to isochroman-1,4-diones, have identified potent agonists for the urotensin-II (U-II) receptor. nih.govnih.gov The U-II receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand urotensin-II, mediates a variety of physiological effects, including potent vasoconstriction. nih.gov

A series of isochroman-1-one (B1199216) analogues have been synthesized and evaluated for their activity at the U-II receptor. These studies provide a mechanistic framework for how this class of compounds can function as receptor agonists.

Research Findings:

A study focused on analogues of the non-peptide U-II agonist, 3-(4-chlorophenyl)-3-(2-dimethylaminoethyl)-isochroman-1-one (also known as AC-7954), revealed key structure-activity relationships. nih.gov The research team synthesized and tested a series of related compounds in a functional cell-based assay to measure their ability to stimulate the U-II receptor.

Key findings from this research include:

Stereoselectivity: The biological activity was found to be stereospecific. For the most potent compound identified in the series, the 6,7-dimethyl analogue of AC-7954 , the racemic mixture was separated into its individual enantiomers. The study demonstrated that the agonist potency resided specifically in the (+)-enantiomer, which had a pEC50 value of 7.11. nih.gov

Structural Modifications: Substitutions on the aromatic rings of the isochromanone core were generally beneficial for activity, whereas introducing a methyl group at the 4-position led to a complete loss of agonist activity. Furthermore, bulky amino groups were found to be detrimental to the compound's effectiveness. nih.gov

These findings highlight that the isochromanone scaffold can be effectively modified to produce potent and selective agonists of the urotensin-II receptor. The mechanism of action is agonism, meaning these compounds bind to and activate the receptor, mimicking the effect of the endogenous ligand.

| Compound Name | Target Receptor | Mechanism | Potency (pEC50 or EC₅₀) |

| (+)-enantiomer of 6,7-dimethyl analogue of AC-7954 | Urotensin-II Receptor | Agonist | pEC50: 7.11 nih.gov |

| 3-(3,4-dichlorophenyl)-6,7-dimethyl-3-(2-dimethylaminoethyl)isochroman-1-one | Urotensin-II Receptor | Agonist | EC₅₀: 51 nM nih.gov |

Computational and Theoretical Chemical Studies of 3 Benzylideneisochroman 1,4 Dione

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-electron systems. mdpi.com By calculating the electron density of a molecule, DFT can determine its ground-state energy, molecular orbitals, and a variety of chemical descriptors. epstem.netresearchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G+(d,p) or 6-311++G(d,2p), which describe the mathematical representation of the atomic orbitals. mdpi.comnih.govnih.gov

Analysis of Electronic Structure (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO : The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. nih.gov For related heterocyclic compounds, DFT calculations have been used to determine these values and visualize the orbital distributions, showing where electron density is concentrated for potential electrophilic or nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. Electronegative atoms, such as oxygen, typically create regions of negative potential (red/yellow), which are prone to electrophilic attack. Conversely, regions around hydrogen atoms often exhibit positive potential (blue), indicating sites for potential nucleophilic attack. nih.govuantwerpen.be For 3-Benzylideneisochroman-1,4-dione (B1149678), an MEP analysis would likely show significant negative potential around the carbonyl oxygen atoms of the dione (B5365651) ring system.

Thermochemical and Kinetic Stability Predictions

DFT calculations are routinely used to predict the thermochemical properties of molecules, providing insights into their stability. mdpi.com By performing frequency calculations on an optimized molecular structure, key thermodynamic parameters can be obtained. epstem.net

Thermochemical Stability : Parameters such as the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (ΔG) can be calculated. mdpi.com These values help in assessing the energetic feasibility of formation and the relative stability of the compound under different conditions.

Kinetic Stability : The HOMO-LUMO energy gap serves as a reliable indicator of kinetic stability. A larger energy gap implies higher resistance to chemical reactions, as more energy is needed to move an electron from the HOMO to the LUMO. nih.gov

Evaluation of Chemical Reactivity Descriptors

From the computed HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for understanding and predicting chemical behavior. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added.

Electronegativity (χ) : Defined as the average of the ionization potential and electron affinity, χ = (I + A) / 2. It measures the molecule's ability to attract electrons. researchgate.net

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov Chemical softness is the reciprocal of hardness (S = 1 / η) and indicates a higher reactivity. researchgate.net

| Parameter | Typical Calculation Basis | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | DFT/B3LYP | Relates to electron-donating ability; approximates ionization potential. researchgate.net |

| LUMO Energy (ELUMO) | DFT/B3LYP | Relates to electron-accepting ability; approximates electron affinity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Calculated from electron density | Identifies sites for electrophilic and nucleophilic attack. uantwerpen.be |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; "hard" molecules have a large energy gap. researchgate.netnih.gov |

| Chemical Softness (S) | S = 1 / η | Indicates higher reactivity; "soft" molecules have a small energy gap. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques extend beyond static quantum calculations to explore the dynamic behavior of molecules and their interactions with biological targets.

Conformational Landscape Exploration

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations. A potential energy surface scan can be performed to identify the most stable conformer (the one with the minimum energy). nih.gov For heterocyclic systems, such as the isochroman-1,4-dione (B1610725) core, theoretical conformational analysis can determine the preferred ring conformation (e.g., chair, boat, or sofa). researchgate.net For similar heterocyclic structures, studies have shown that the ring often adopts a flattened "sofa" conformation. researchgate.net Identifying the lowest-energy conformation is crucial as it represents the most likely structure to participate in biological interactions.

Protein-Ligand Docking and Binding Mode Prediction (e.g., S. aureus DNA Gyrase, HIV-1 CA)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. um-surabaya.ac.id This method is instrumental in drug discovery for elucidating potential mechanisms of action. nih.gov

S. aureus DNA Gyrase : DNA gyrase is an essential bacterial enzyme, making it a key target for antibacterial agents. researchgate.net Molecular docking studies on compounds structurally related to this compound, specifically (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones, have been performed against the DNA gyrase A subunit from S. aureus. nih.gov These studies predict that the isoquinoline-dione scaffold fits into the enzyme's active site, with the benzylidene moiety extending into a hydrophobic pocket. The binding is typically stabilized by a network of interactions, including hydrogen bonds with key amino acid residues and hydrophobic interactions. nih.gov Given the structural similarity, it is plausible that this compound would adopt a comparable binding mode.

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Types of Interactions |

|---|---|---|---|

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones | S. aureus DNA Gyrase A | Asp87, Gly86, Ile85, Arg82 | Hydrogen bonding, Hydrophobic interactions, π-π stacking |

HIV-1 CA : The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) is another critical drug target, as it is involved in multiple stages of the viral life cycle. nih.gov Small molecules have been designed to bind to specific pockets on the CA protein, such as the interface between two monomers or the binding site of the host factor PF74, thereby disrupting capsid assembly or disassembly. nih.govnih.govembopress.org While specific docking studies for this compound against HIV-1 CA are not prominently available, the general approach would involve docking the ligand into known binding sites on the CA protein to predict its binding energy and interaction patterns. embopress.org Such studies would help evaluate its potential as a capsid-targeting antiviral agent. nih.gov

Solvation Effects and Intramolecular Interactions

The biological activity and chemical reactivity of a molecule are significantly influenced by its interactions with the surrounding solvent and its own internal structural dynamics. Computational methods are instrumental in dissecting these complex phenomena for this compound.

The stability and conformational preferences of molecules can be significantly altered by the polarity of the solvent. For derivatives of N′-benzylidenebenzohydrazide, a related structural motif, studies have shown that the use of solvents with different polarities can help in delineating inter- and intra-molecular hydrogen bonding interactions. researchgate.net Similarly, the conformational rigidity and the populations of different conformers are governed by the strength of intramolecular hydrogen bonds. researchgate.net In the context of this compound, the isochroman-1,4-dione core and the benzylidene substituent present multiple sites for potential hydrogen bonding, particularly with protic solvents. The carbonyl groups of the dione ring and the exocyclic double bond can all participate in forming these non-covalent interactions.

Furthermore, intramolecular hydrogen bonds play a crucial role in determining the three-dimensional structure and, consequently, the biological activity of a molecule. These bonds are a key factor in processes like enzyme catalysis, molecular recognition, and drug design. nih.gov The strength of such an interaction is a delicate balance between conformational flexibility and steric effects. nih.gov For instance, in linear aminoalcohols, the chain length significantly impacts the strength and formation of intramolecular hydrogen bonds. nih.gov In this compound, the potential for intramolecular hydrogen bonding between the atoms of the benzylidene group and the dione ring system is a subject of theoretical investigation. The planarity and rotational barriers of the molecule can be influenced by such interactions. For example, studies on 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene have revealed the presence of intramolecular C—H⋯F hydrogen bonds that influence the molecular conformation. researchgate.net While not containing fluorine, the principle of weak intramolecular interactions shaping molecular geometry is directly applicable.

Computational techniques such as Density Functional Theory (DFT) are employed to model these interactions. DFT calculations can predict the most stable conformations of this compound in various solvent environments and quantify the energetic contributions of different intramolecular interactions.

Cheminformatics Approaches in Structure-Activity Relationship Analysis

Cheminformatics provides a suite of computational tools to analyze and predict the biological activities of chemical compounds based on their structural features. These methods are pivotal in modern drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Predictive Modeling for Biological Activity

For derivatives of this compound, QSAR models can be developed to predict their potential biological activities, such as anticancer or anti-inflammatory effects. This involves calculating a variety of molecular descriptors for a set of known active and inactive compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For instance, 3D-QSAR studies on benzylidene derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have demonstrated the utility of this approach. nih.gov In these studies, models were generated that could accurately predict the inhibitory activity of the compounds. nih.gov Similarly, QSAR models for 16-(4 & 3,4-substituted) benzylidene androstene derivatives as anticancer agents have shown significant correlations and good predictive performance. nih.gov These examples highlight the potential for developing robust QSAR models for this compound and its analogs to guide the synthesis of more potent compounds.

A typical workflow for developing a predictive QSAR model for this compound derivatives would involve:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR models can provide valuable insights into the key structural features required for a particular biological activity, thereby streamlining the drug design process.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are active against the target. A common LBVS method is pharmacophore modeling. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would define the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for activity. This pharmacophore could then be used to screen large compound databases to identify new potential hits.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. In the context of this compound, if a target protein is identified, molecular docking could be used to predict how it binds and to estimate its binding affinity. This information can be used to prioritize compounds for experimental testing and to guide the design of derivatives with improved binding characteristics. In silico studies on 3-(benzylidene)indolin-2-one derivatives, which are structurally similar, have utilized molecular docking to investigate their binding to cyclin-dependent kinase 2 (CDK2). nih.gov

Hierarchical virtual screening, which combines multiple filtering steps, is often employed to enhance the efficiency of identifying promising lead compounds. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 Benzylideneisochroman 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-benzylideneisochroman-1,4-dione (B1149678) and its analogs, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques provide deeper connectivity details.

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals that are crucial for confirming their structure. The protons of the aromatic rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzylidene and isochroman (B46142) moieties.

A key diagnostic signal is that of the exocyclic vinylic proton (=CH-Ar). This proton's chemical shift is influenced by the electronic nature of the substituents on the aromatic ring. For instance, in a series of (E)-3-benzylideneindolin-2-one derivatives, which share a similar exocyclic benzylidene fragment, the vinylic proton appears as a singlet around δ 7.7-8.0 ppm. rsc.org

The protons of the isochroman-1,4-dione (B1610725) core also exhibit characteristic resonances. The protons on the benzene (B151609) ring of the isochroman system will show signals in the aromatic region, and their multiplicity will depend on the substitution pattern.

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| (E)-3-benzylideneindolin-2-one | CDCl₃ | 8.04 (s, 1H), 7.77 (s, 1H), 7.56-7.59 (m, 3H), 7.44-7.39 (m, 3H), 7.15 (td, J = 7.7, 1.1 Hz, 1H), 6.81-6.79 (m, 2H) | rsc.org |

| (E)-3-(4-fluorobenzylidene)indolin-2-one | CDCl₃ | 8.28 (s, 1H), 7.78 (s, 1H), 7.69-7.64 (m, 2H), 7.60 (d, J = 7.7 Hz, 1H), 7.25-7.15 (m, 3H), 6.91-6.87 (m,2H) | rsc.org |

| (E)-3-(4-bromobenzylidene)indolin-2-one | CDCl₃ | 8.02 (s, 1H), 7.72 (s, 1H), 7.63 – 7.51 (m, 5H), 7.25 – 7.21 (m, 1H), 6.91 – 6.86 (m, 2H) | rsc.org |

This table presents data for structurally related compounds to infer potential chemical shifts for the target molecule.

The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of this compound and its derivatives. researchgate.net The carbonyl carbons of the dione (B5365651) system are particularly characteristic, appearing at low field (downfield) due to the deshielding effect of the oxygen atoms. Typically, lactone and ketone carbonyls resonate in the range of δ 160-200 ppm. thieme-connect.deudel.edu

The sp² hybridized carbons of the aromatic rings and the exocyclic double bond also give rise to signals in the downfield region, generally between δ 110 and 160 ppm. thieme-connect.de The precise chemical shifts provide information about the electronic environment of each carbon atom, which is influenced by substituent effects. udel.edu The sp³ hybridized carbons, if any are present in derivatives, would appear at a higher field (upfield). thieme-connect.de

Analysis of the number of distinct signals in the ¹³C NMR spectrum can also reveal the symmetry of the molecule. pressbooks.pub For this compound, the number of expected signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Representative ¹³C NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

| (E)-3-benzylideneindolin-2-one | Acetone-d₆ | 173.8, 148.2, 140.8, 140.3, 135.2, 134.7, 134.4, 133.9, 133.2, 127.9, 126.7, 126.3, 115.2 | rsc.org |

| (E)-3-(4-fluorobenzylidene)indolin-2-one | CDCl₃+DMSO-d₆ | 174.5, 169.4, 166.1, 147.7, 139.6, 136.1, 136.0, 135.8, 135.8, 134.7, 132.9, 127.3, 126.0, 120.7, 120.4, 115.2 | rsc.org |

| (E)-3-(4-bromobenzylidene)indolin-2-one | DMSO-d₆ | 168.9, 143.6, 134.8, 134.2, 132.3, 131.8, 130.9, 128.6, 123.4, 123.0, 121.7, 121.1, 110.7 | rsc.org |

This table presents data for structurally related compounds to infer potential chemical shifts for the target molecule.

For complex molecules where one-dimensional NMR spectra may show overlapping signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural assignments. libretexts.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orgyoutube.com For this compound derivatives, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, helping to assign their specific positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgwikipedia.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations from the vinylic proton to carbons in both the benzylidene and isochroman ring systems, thus confirming the connectivity of these parts.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. wikipedia.org For this compound, NOESY can be used to determine the stereochemistry around the exocyclic double bond (E/Z isomerism) by observing through-space interactions between the vinylic proton and nearby aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing direct information about the functional groups present.

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. copbela.org The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. pressbooks.pub

Carbonyl (C=O) Stretching : Due to the presence of two carbonyl groups (a lactone and a ketone) in a conjugated system, one would expect strong and distinct absorption bands in the region of 1650-1780 cm⁻¹. pressbooks.publibretexts.org The exact positions of these bands are sensitive to the electronic effects of the conjugated system and any substituents on the aromatic rings. For comparison, saturated esters typically show a C=O stretch around 1735 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹. libretexts.org Conjugation generally lowers the stretching frequency.

Carbon-Carbon Double Bond (C=C) Stretching : The stretching vibrations of the C=C bonds in the aromatic rings and the exocyclic double bond typically appear in the 1450-1650 cm⁻¹ region. copbela.orgpressbooks.pub

C-H Stretching : Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while any aliphatic C-H stretches in derivatives would appear just below 3000 cm⁻¹. copbela.org

C-O Stretching : The C-O stretching of the lactone ester group will give rise to strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| Lactone Carbonyl | C=O stretch | 1730-1780 | Strong | pressbooks.publibretexts.org |

| Ketone Carbonyl | C=O stretch | 1670-1720 | Strong | pressbooks.publibretexts.org |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong | youtube.com |

| Exocyclic Double Bond | C=C stretch | 1620-1680 | Medium | pressbooks.pub |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak | copbela.org |

| Ester C-O | C-O stretch | 1000-1300 | Strong | pressbooks.pub |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a novel compound like this compound, it serves two primary purposes: confirming the molecular formula and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula by measuring its mass with very high accuracy. The molecular formula of this compound is C₁₆H₁₀O₃.

HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. rsc.org The expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₆H₁₀O₃

| Ion Species | Calculated Exact Mass |

| [M]⁺ | 250.06299 |

| [M+H]⁺ | 251.07029 |

| [M+Na]⁺ | 273.05224 |

This table presents calculated exact masses for different potential ions of this compound. Experimental verification would be required for confirmation.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For this compound, the fragmentation is expected to be influenced by its key structural features: the α,β-unsaturated ketone system, the lactone (cyclic ester) functionality, and the benzylidene group. acs.orgresearchgate.netnih.gov

The fragmentation of ketones often involves alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com In α,β-unsaturated ketones, fragmentation can also involve cleavage of the vinyl group or rearrangements. researchgate.net The lactone ring can undergo characteristic losses of CO and CO₂. The benzylidene substituent is likely to produce a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 250 | [C₁₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 222 | [C₁₅H₁₀O₂]⁺ | Loss of CO from the lactone |

| 206 | [C₁₅H₁₀O]⁺ | Loss of CO₂ from the lactone |

| 178 | [C₁₄H₁₀]⁺ | Subsequent loss of CO from the [M-CO₂]⁺ fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the benzylidene group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzylidene group |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the benzylidene group |

This table outlines a hypothetical fragmentation pattern based on the known mass spectrometric behavior of similar functional groups. The relative intensities of these peaks would provide further structural insights.

X-ray Crystallography

Determination of Solid-State Molecular Structures

For this compound, X-ray crystallography would reveal the planarity of the isochroman-1,4-dione core and the stereochemistry (E/Z configuration) of the exocyclic double bond of the benzylidene group. The torsion angles between the phenyl ring of the benzylidene group and the heterocyclic system would also be determined, indicating the degree of twisting in the molecule. Such analyses have been performed on related heterocyclic systems, providing valuable precedents. nih.govrsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. rsc.org For this compound, which lacks strong hydrogen bond donors, weaker interactions are expected to play a significant role in the crystal packing. These would likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are potential acceptors for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules.

π-π Stacking: The presence of two aromatic rings (the benzene ring of the isochroman system and the phenyl ring of the benzylidene group) suggests that π-π stacking interactions could be a dominant feature in the crystal packing, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. researchgate.net

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | 2.9 - 3.5 |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 (interplanar distance) |

This table summarizes the likely intermolecular interactions that would stabilize the crystal lattice of this compound.

Polymorphism and Conformational Dimorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physical properties. youtube.com Molecules with conformational flexibility, such as the rotation around the single bond connecting the benzylidene group to the heterocyclic ring, can sometimes lead to different conformers co-existing in the same crystal lattice (conformational dimorphism) or crystallizing as different polymorphs. The study of polymorphism is critical in fields like pharmaceuticals and materials science. While no specific studies on the polymorphism of this compound are available, it is a phenomenon that should be considered for this class of compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing critical validation of their empirical and molecular formulas. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the compound's purity and confirms its elemental composition.

For instance, in the synthesis of related heterocyclic systems, such as phthalimide (B116566) derivatives formed from the reaction of phthalic anhydride (B1165640) with amines, elemental analysis is routinely employed to confirm the final structure. sphinxsai.com The purity of these compounds is often initially assessed by techniques like thin-layer chromatography (TLC), and their structures are elucidated using spectroscopic methods. sphinxsai.com However, elemental analysis provides the definitive confirmation of the elemental makeup.

The general procedure involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and quantified. From these quantities, the percentage of each element in the original sample is calculated.

The theoretical percentages are calculated using the following formula:

Percentage of Element = (Atomic Mass of Element × Number of Atoms of Element in the Molecule / Molecular Weight of the Compound) × 100

A satisfactory elemental analysis result is typically considered to be within ±0.4% of the calculated values for each element. This level of accuracy provides high confidence in the assigned molecular formula.

The following table illustrates hypothetical elemental analysis data for the parent compound, this compound, to demonstrate how such data would be presented.

Table 1: Elemental Analysis Data for this compound

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₁₆H₁₀O₃ | C | 76.79 | 76.75 |

| H | 4.03 | 4.05 |

Note: The "Found (%)" values in this table are hypothetical and for illustrative purposes only, as specific experimental data was not available in the searched literature.